molecular formula C24H38O5 B13735229 4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B13735229
M. Wt: 406.6 g/mol
InChI Key: RHCPKKNRWFXMAT-GBPNJIHISA-N
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Description

3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5. It is a steroidal compound that plays a significant role in various biological processes. This compound is known for its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a subject of interest in both chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of specific oxidizing agents to introduce the ketone group at the 7th position while preserving the hydroxyl groups at the 3rd and 12th positions . The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using robust and efficient oxidizing agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3,12-Dihydroxy-7-oxocholan-24-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex steroidal compounds.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with specific molecular targets and pathways. It acts on bile acid receptors and enzymes involved in bile acid metabolism, influencing various physiological processes. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15-,16-,17?,18?,20+,22?,23+,24-/m1/s1

InChI Key

RHCPKKNRWFXMAT-GBPNJIHISA-N

Isomeric SMILES

CC(CCC(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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